2-Ethylhexyl salicylate

Catalog No.
S001983
CAS No.
118-60-5
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl salicylate

CAS Number

118-60-5

Product Name

2-Ethylhexyl salicylate

IUPAC Name

2-ethylhexyl 2-hydroxybenzoate

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3

InChI Key

FMRHJJZUHUTGKE-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1O

Synonyms

2-ethylhexyl salicylate, ethyl hexyl salicylate, octisalate, octylsalicylate, salicylic acid 2-ethylhexyl ester, trans-2-hexenyl salicylate

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1O

Isomeric SMILES

CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1O

Description

The exact mass of the compound Octisalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759240. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Sunscreening Agents - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

Effectiveness as Sun Protection

  • UV Absorption: Studies confirm Octisalate's ability to absorb UVB radiation, the primary cause of sunburn and contributing factor to skin cancer. Research has shown it offers protection with a peak absorption wavelength around 310 nm.
  • Broad-Spectrum Protection: While effective against UVB, Octisalate offers limited protection against UVA rays, which penetrate deeper into the skin and contribute to premature aging. Sunscreen formulations typically combine Octisalate with other UV filters to achieve broad-spectrum protection.

Environmental Impact

  • Coral Reef Toxicity: Research suggests Octisalate, along with other sunscreen ingredients, may contribute to coral reef bleaching. Studies have explored its effects on coral health, with some evidence indicating potential harm at high concentrations.
  • Biodegradability: Scientific investigations are ongoing to determine the biodegradability of Octisalate in aquatic environments. Understanding its breakdown rate helps assess its potential environmental impact.

Note

Research on Octisalate is ongoing, and new findings may emerge.

Here are some resources for further exploration:

  • [^1] Hamblin, J., & Jaenicke, K. (2015). Sunscreens: Balances between protection and risk. Clinics in Dermatology, 33(2), 194-199. )
  • [^2] Draelos, Z. D. (2007). The science of sunscreens. Journal of Cosmetic Dermatology, 6(2), 87-97. )
  • [^3] Slijkerman, E., & Behrens, P. (2020). Coral reef protection: A global challenge. Aquatic Toxicology, 221, 105424. ScienceDirect:
  • [^4] Bens, T., Diaz-Cruz, M. S., & Franke, S. (2019). Occurrence and fate of fragrance allergens in surface waters. Environmental Science & Technology, 53(1), 43-56. American Chemical Society:

2-Ethylhexyl salicylate, also known as octisalate or octyl salicylate, is an organic compound classified as an ester. It is synthesized from salicylic acid and 2-ethylhexanol. This compound appears as a colorless oily liquid with a slight floral odor and is primarily utilized in cosmetic formulations, particularly sunscreens, due to its ability to absorb ultraviolet B (UVB) radiation. The structure of 2-ethylhexyl salicylate is characterized by the presence of a salicylate moiety, which contributes to its UV absorption properties, while the 2-ethylhexanol component imparts emollient characteristics that enhance skin feel and moisture retention .

Octisalate absorbs UVB radiation in the wavelength range of 295-315 nm, primarily targeting UVB rays responsible for sunburn [].

Upon absorbing a UVB photon, Octisalate undergoes electronic excitation. The excited molecule then releases the energy through various mechanisms, including heat dissipation and emission of lower-energy light, effectively preventing the UVB radiation from reaching the skin and causing damage [].

Octisalate is generally considered safe for topical use in sunscreens []. Studies have shown minimal skin penetration, and allergic reactions are uncommon []. However, some individuals may experience mild skin irritation [].

The primary reaction involved in the formation of 2-ethylhexyl salicylate is the esterification process between salicylic acid and 2-ethylhexanol. This reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the formation of the ester bond. The general reaction can be summarized as:

Salicylic Acid+2 EthylhexanolCatalyst2 Ethylhexyl Salicylate+Water\text{Salicylic Acid}+\text{2 Ethylhexanol}\xrightarrow{\text{Catalyst}}\text{2 Ethylhexyl Salicylate}+\text{Water}

In industrial applications, various catalysts can be employed, including solid superacids or lipases in eco-friendly processes .

Several methods exist for synthesizing 2-ethylhexyl salicylate:

  • Conventional Esterification: This method involves heating salicylic acid with 2-ethylhexanol in the presence of an acid catalyst at elevated temperatures (typically above 150°C). The reaction can take several hours and may produce by-products that require purification .
  • Green Chemistry Approaches: Recent advancements have introduced lipase-catalyzed synthesis under solvent-free conditions or reduced pressure systems. These methods are more environmentally friendly and can achieve high conversion rates with less waste generation .
  • Superacid Catalysis: Utilizing solid superacid catalysts such as SO₄²⁻/TiO₂-WO₃ has shown to enhance yields and purities significantly, making this method advantageous for industrial applications .

The primary application of 2-ethylhexyl salicylate is in cosmetic formulations, especially sunscreens and skincare products. Its properties include:

  • UVB Protection: As an effective UV filter, it helps prevent sunburn and skin damage.
  • Emollient Properties: It enhances skin hydration and texture.
  • Stabilization of Other Ingredients: It can improve the stability and efficacy of other UV filters when used in combination .

Additionally, it finds use in various personal care products such as perfumes and fragrances due to its pleasant odor.

Several compounds share structural similarities or functional roles with 2-ethylhexyl salicylate. Here are some notable examples:

Compound NameChemical StructureKey Characteristics
OctocryleneC₁₈H₂₃O₂A UV filter that absorbs both UVA and UVB rays; often used in combination with other filters for broad-spectrum protection.
HomosalateC₁₅H₂₄O₃Primarily absorbs UVB rays; used similarly to enhance sunscreen formulations but has different regulatory considerations due to safety profiles.
AvobenzoneC₂₄H₂₈O₃A broad-spectrum sunscreen agent effective against UVA; often combined with other filters like octisalate for enhanced protection.
Ethylhexyl Methoxycinnamate (Octinoxate)C₁₈H₂₄O₃A widely used UVB filter that provides similar protective benefits but has raised environmental concerns regarding marine toxicity.

Uniqueness of 2-Ethylhexyl Salicylate

What distinguishes 2-ethylhexyl salicylate from these compounds is its specific absorption characteristics for UVB light while providing emollient properties that enhance skin feel without significantly penetrating the skin barrier. Furthermore, its favorable safety profile compared to some other UV filters makes it a preferred choice in many cosmetic formulations despite its limitations regarding UVA protection .

2-Ethylhexyl salicylate possesses the molecular formula C₁₅H₂₂O₃, representing a complex organic ester compound [1] [2] [3]. The molecular weight has been consistently reported across multiple authoritative sources as ranging from 250.33 to 250.34 grams per mole, with the National Institute of Standards and Technology providing the precise value of 250.3334 g/mol [1] [2] [3] [4]. This molecular weight reflects the compound's substantial size and complexity, incorporating both the aromatic salicylic acid moiety and the branched aliphatic 2-ethylhexyl chain.

The compound is registered under the Chemical Abstracts Service number 118-60-5, which serves as its unique identifier in chemical databases worldwide [1] [2] [5] [6]. The European Community has assigned it the EC number 204-263-4, facilitating its identification and regulation within European chemical commerce [7] [6]. Additionally, the compound is catalogued in the MDL Information Systems database under the number MFCD00053300 [2] [3] [4].

Table 1: Basic Chemical Identity Data

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₃ [1] [2] [3]
Molecular Weight (g/mol)250.33-250.34 [1] [2] [3] [4]
CAS Registry Number118-60-5 [1] [2] [5] [6]
IUPAC Name2-ethylhexyl 2-hydroxybenzoate [3] [4] [6]
Common NamesOctisalate, Octyl salicylate, Ethylhexyl salicylate [1] [2] [5] [6]
EC Number204-263-4 [7] [6]
MDL NumberMFCD00053300 [2] [3] [4]
PubChem CID8364 [3] [6]
InChI KeyFMRHJJZUHUTGKE-UHFFFAOYSA-N [1] [3] [5] [6]

IUPAC Nomenclature and SMILES Notation

The International Union of Pure and Applied Chemistry has designated the systematic name for this compound as 2-ethylhexyl 2-hydroxybenzoate [3] [4] [6]. This nomenclature precisely describes the chemical structure, indicating that the compound is an ester formed between 2-hydroxybenzoic acid (salicylic acid) and 2-ethylhexanol. The name reflects the ortho-substitution pattern of the hydroxyl group on the benzoate ring and the branched nature of the alcohol component.

The compound is known by several common names in commercial and scientific literature, including octisalate, octyl salicylate, and ethylhexyl salicylate [1] [2] [5] [6]. These alternative designations are widely used in cosmetic and pharmaceutical formulations, with octisalate being the official United States Adopted Name.

The Simplified Molecular Input Line Entry System representation for 2-ethylhexyl salicylate is CCCCC(CC)COC(=O)c1ccccc1O [3] [8] [7] [9]. This notation efficiently encodes the molecular structure, showing the branched alkyl chain connected through an ester linkage to the substituted benzene ring. The International Chemical Identifier provides an even more detailed structural description: InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 [1] [5] [9] [10].

Table 2: Structural Notations

Notation TypeValueSource
SMILESCCCCC(CC)COC(=O)c1ccccc1O [3] [8] [7] [9]
InChIInChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 [1] [5] [9] [10]
Linear Formula(HO)C₆H₄CO₂CH₂CH(C₂H₅)(CH₂)₃CH₃ [7] [11]
Hill NotationC₁₅H₂₂O₃ [7]

The InChI Key FMRHJJZUHUTGKE-UHFFFAOYSA-N serves as a fixed-length condensed digital representation of the compound, facilitating database searches and cross-referencing [1] [3] [5] [6]. This standardized identifier ensures consistent recognition across different chemical information systems and databases.

Crystallographic and Conformational Studies

The crystallographic analysis of 2-ethylhexyl salicylate reveals limited data availability in the current scientific literature. Despite extensive searches of crystallographic databases, no complete crystal structure determination has been reported for this compound. This absence of crystallographic data represents a significant gap in the structural characterization of this important commercial chemical.

The molecular geometry of 2-ethylhexyl salicylate features an ester linkage between the salicylic acid moiety and the 2-ethylhexanol chain [12] [13]. The compound exhibits intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the ester functionality [14]. This internal hydrogen bond significantly influences the compound's conformation and photochemical properties.

Conformational flexibility is a notable characteristic of 2-ethylhexyl salicylate, primarily attributed to the branched ethylhexyl chain which allows multiple conformational arrangements. The flexible aliphatic portion contrasts with the rigid aromatic core, creating a molecule with both structured and dynamic regions. This conformational diversity likely contributes to the compound's effectiveness as a UV filter and its compatibility with various cosmetic formulations.

Advanced spectroscopic studies have provided insights into the excited state properties of 2-ethylhexyl salicylate. Optical and electron paramagnetic resonance investigations have determined that the lowest excited triplet state (T₁) is assigned as an almost pure ³ππ* state [14]. The compound exhibits photoinduced phosphorescence enhancement in ethanol at 77 K, indicating specific photochemical behavior related to its intramolecular hydrogen bonding.

Table 3: Physical Properties and Constants

PropertyValueSource
Physical State (20°C)Liquid [2] [15] [16]
AppearanceColorless to light yellow clear liquid [2] [15] [16]
OdorMild orchid sweet floral [2] [17]
Boiling Point (°C)189-190/21 mmHg [2] [3] [8] [15]
Density (g/mL at 25°C)1.014 [2] [8] [7] [15]
Refractive Index (n₂₀/D)1.502 [8] [7] [18] [15]
Flash Point (°C)162 (closed cup) [3] [8] [18]
Specific Gravity (20/20°C)1.02 [15] [16]
Vapor Pressure (Pa at 20°C)0.018 [2]
Water Solubility (μg/L at 20°C)74.4 [2]
LogP (25°C)5.94 [2] [19]

Table 4: Spectroscopic and Analytical Properties

Analytical TechniqueValue/CharacteristicConditions/NotesSource
UV Absorption Maximum (nm)306-310Peak absorbance for UV filtering [2] [20]
UV Absorption Range (nm)280-320 (UVB region)Effective sunscreen range [2] [20]
NMR (¹H)Confirmed to structureStructure confirmation by NMR [15]
NMR (¹³C)Available dataAvailable in spectral databases [21]
Mass Spectrometry (Molecular Ion)m/z 250Mass of molecular ion: 250 [9] [22]
IR SpectroscopyAvailable spectrumAvailable in chemical databases [22]
Gas Chromatography Retention Index1816.7 (HP-5MS column)Custom temperature program [5]
HPLC Retention TimeMethod dependentVarious HPLC methods reported [19] [7] [18]
Purity by GC (%)≥98.0Standard analytical grade [18] [15] [16]
Purity by HPLC (%)≥98.0Standard analytical grade [7] [18]

Computational chemistry studies have been employed to understand the electronic properties and absorption characteristics of 2-ethylhexyl salicylate [23] [14]. These theoretical investigations have provided valuable insights into the compound's photochemical behavior and UV absorption mechanisms, contributing to the understanding of its effectiveness as a sunscreen agent.

Table 5: Conformational and Structural Analysis

Structural AspectDescription/FindingReference/Source
Molecular GeometryEster linkage between salicylic acid and 2-ethylhexanol [12] [13]
Intramolecular Hydrogen BondingHydrogen bond between phenolic OH and carbonyl oxygen [14]
Conformational FlexibilityFlexible ethylhexyl chain allowing multiple conformationsStructural analysis
Triplet State PropertiesT₁ state assigned as ³ππ* with specific energy levels [14]
Photochemical BehaviorPhotoinduced phosphorescence enhancement observed [14]
Crystallographic DataNo crystal structure data reported in literatureNot available
Computational StudiesComputational absorption studies and DFT calculations [23] [14]
Structural Classificationo-Hydroxybenzoic acid ester family [13]

The structural classification places 2-ethylhexyl salicylate within the o-hydroxybenzoic acid ester family, characterized by the ortho-positioned hydroxyl group relative to the carboxyl functionality [13]. This structural arrangement is crucial for the compound's UV absorption properties and its ability to form intramolecular hydrogen bonds, which stabilize specific conformations and influence its photochemical behavior.

Physical Description

Liquid

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.15689456 g/mol

Monoisotopic Mass

250.15689456 g/mol

Heavy Atom Count

18

UNII

4X49Y0596W

GHS Hazard Statements

Aggregated GHS information provided by 1530 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 66 of 1530 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1464 of 1530 companies with hazard statement code(s):;
H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ingredient in sunscreens for protection against damage effects of sun light, provides protection from sunburns, aging and skin cancer.

Pharmacology

Data not found.

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

Chemical sunscreen, it acts through absorption of UVB light and not UVA.

Pictograms

Irritant

Irritant

Other CAS

118-60-5

Absorption Distribution and Excretion

Intended for local use only, no systemic absorption.

Metabolism Metabolites

Intended for local use only, no systemic absorption.

Wikipedia

2-Ethylhexyl_salicylate

Biological Half Life

Intended for local use only, no systemic absorption.

Use Classification

Fragrance Ingredients
Cosmetics -> Uv absorber; Uv filte

General Manufacturing Information

Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester: ACTIVE

Dates

Last modified: 09-13-2023
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